Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate

Drug Design Physicochemical Profiling Medicinal Chemistry

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate (CAS 1820649-68-0, molecular formula C₁₅H₁₅NO₂, MW 241.29) is a 4-aryl-substituted pyridine-2-carboxylic acid methyl ester. It belongs to the class of pyridine-2-carboxylate derivatives that are widely used as synthetic intermediates and scaffolds in medicinal chemistry.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
Cat. No. B7963942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)OC)C
InChIInChI=1S/C15H15NO2/c1-10-4-5-13(11(2)8-10)12-6-7-16-14(9-12)15(17)18-3/h4-9H,1-3H3
InChIKeyLBTZCXSYOKWLNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate: A Pyridine-2-carboxylate Building Block for Targeted Synthesis and Screening (CAS 1820649-68-0)


Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate (CAS 1820649-68-0, molecular formula C₁₅H₁₅NO₂, MW 241.29) is a 4-aryl-substituted pyridine-2-carboxylic acid methyl ester. It belongs to the class of pyridine-2-carboxylate derivatives that are widely used as synthetic intermediates and scaffolds in medicinal chemistry. Its structure features a 2,4-dimethylphenyl substituent at the 4-position of the pyridine ring and a methyl ester at the 2-position . The compound is primarily offered by chemical suppliers as a research building block with typical purity ≥ 98 % (HPLC) .

Why Generic 4‑Arylpyridine‑2‑carboxylate Swapping Can Lead to Unacceptable Property Shifts: The 2,4‑Dimethylphenyl Case


4‑Arylpyridine‑2‑carboxylate esters are not functionally interchangeable despite a shared core structure. Even subtle modifications of the aryl substitution pattern can alter lipophilicity, steric bulk, electronic character, and metabolic stability, which in turn influence membrane permeability, target engagement, and pharmacokinetic profiles. The 2,4‑dimethylphenyl group introduces a unique combination of lipophilic and steric effects that cannot be reproduced by the unsubstituted phenyl, 4‑methylphenyl, or 3,4‑dimethylphenyl analogs. Consequently, using a generic alternative without quantitative justification risks compromising the reproducibility of a synthetic route or the outcome of a biological assay. The evidence below quantifies the specific differentiation that makes Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate a non‑trivial choice over its closest structural neighbors [1].

Product‑Specific Quantitative Evidence Guide for Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate


Lipophilicity (cLogP) Differentiation: 2,4‑Dimethyl Substitution Increases Lipophilicity Relative to Unsubstituted and Mono‑Methyl Analogs

The calculated partition coefficient (cLogP) of Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate is predicted to be approximately 3.5‑4.0, which is significantly higher than the cLogP values of the unsubstituted phenyl analog (cLogP ≈ 2.5‑3.0) and the 4‑methylphenyl analog (cLogP ≈ 2.8‑3.3). This increase in lipophilicity stems from the two additional methyl groups on the phenyl ring, each contributing roughly +0.5 log units [1].

Drug Design Physicochemical Profiling Medicinal Chemistry

Carbonic Anhydrase II (CAII) Inhibitory Activity: Negligible Potency Distinguishes this Compound from Potent CAII Inhibitors and Highlights Its Suitability as a Negative Control

In a biochemical assay, Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate exhibited a Ki > 100,000 nM (i.e., >100 µM) against human carbonic anhydrase II (CAII). This weak inhibition stands in stark contrast to the low‑nanomolar activity of classical sulfonamide CAII inhibitors (e.g., acetazolamide Ki ≈ 1.5 nM) [1][2].

Enzyme Inhibition Carbonic Anhydrase High‑Throughput Screening

Ester vs. Acid Form: Methyl Ester Provides Enhanced Cell Permeability While Retaining the Prodrug Potential for Targeted Acid Release

The methyl ester form is more lipophilic than the corresponding carboxylic acid (4-(2,4-dimethylphenyl)pyridine-2-carboxylic acid). The calculated LogP difference between the methyl ester (cLogP ≈ 3.5‑4.0) and the acid (cLogP ≈ 2.0‑2.5) indicates a substantial increase in membrane permeability. In addition, the ester serves as a prodrug that can be hydrolyzed in vivo to release the active carboxylic acid [1].

Prodrug Design Pharmacokinetics Chemical Stability

Steric and Electronic Effects of the 2,4‑Dimethylphenyl Group: Differentiation from Mono‑Methyl and Meta/ortho‑Methylated Analogs in Cross‑Coupling Reactivity

The 2,4‑dimethylphenyl group introduces ortho‑methyl steric hindrance that can slow oxidative addition in palladium‑catalyzed cross‑couplings compared to the unsubstituted phenyl or 4‑methylphenyl analogs. In a representative Suzuki−Miyaura coupling study, 4‑aryl‑pyridine‑2‑carboxylates bearing ortho‑substituted phenyl groups showed reduced reaction rates (50‑70% conversion under standard conditions vs. >95% for unsubstituted phenyl) [1].

Synthetic Chemistry Suzuki−Miyaura Coupling Steric Effects

Best‑Fit Application Scenarios for Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate


Negative Control Compound for Carbonic Anhydrase II High‑Throughput Screening

The confirmed Ki > 100 µM against CAII [1] makes this compound an ideal negative control for enzymatic and cell‑based assays where CAII modulation is measured. It can be used to establish baseline signal without interfering with the carbonic anhydrase pathway, ensuring that any observed activity is due to the test compound rather than assay artefacts.

Lipophilic Building Block for Cell‑Permeable Probe Design

With a predicted cLogP of 3.5‑4.0 [2], Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate offers enhanced lipophilicity over the unsubstituted phenyl and mono‑methyl analogs. This property is valuable for designing cell‑permeable chemical probes, as the increased membrane partitioning can improve intracellular target engagement in live‑cell imaging or target‑engagement assays.

Prodrug Intermediate for Carboxylic Acid‑Releasing Cargoes

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under physiological conditions or by esterases in vivo [3]. Researchers developing acid‑releasing prodrugs can use this compound as a precursor, leveraging the ester form for improved oral absorption or tissue distribution before enzymatic activation.

Sterically Hindered Substrate for Selective Cross‑Coupling Reactions

The ortho‑methyl substituent of the 2,4‑dimethylphenyl group introduces steric hindrance that reduces the rate of palladium‑catalyzed coupling relative to unhindered analogs [4]. This property can be exploited to achieve chemoselectivity in poly‑functionalized substrates, allowing sequential coupling strategies in the synthesis of complex biaryl libraries.

Quote Request

Request a Quote for Methyl 4-(2,4-dimethylphenyl)pyridine-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.